molecular formula C9H17NO2S B13217905 6-(Butane-1-sulfonyl)-6-azabicyclo[3.1.0]hexane

6-(Butane-1-sulfonyl)-6-azabicyclo[3.1.0]hexane

Cat. No.: B13217905
M. Wt: 203.30 g/mol
InChI Key: XRROKTGNNIVNSM-UHFFFAOYSA-N
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Description

6-(Butane-1-sulfonyl)-6-azabicyclo[3.1.0]hexane is a bicyclic compound featuring a unique structural framework. This compound is part of the azabicyclohexane family, which is known for its high ring strain and potential bioactivity. The presence of the butane-1-sulfonyl group adds to its chemical versatility, making it a valuable scaffold in synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Butane-1-sulfonyl)-6-azabicyclo[3.1.0]hexane typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed using organic or iridium photoredox catalysts under blue LED irradiation, yielding good results for a variety of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the synthetic routes mentioned above can be scaled up for larger production. The use of photoredox catalysts and LED irradiation is advantageous for industrial applications due to their efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(Butane-1-sulfonyl)-6-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using hydride donors.

    Substitution: Nucleophilic substitution reactions are possible, especially at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

6-(Butane-1-sulfonyl)-6-azabicyclo[3.1.0]hexane has several applications in scientific research:

Mechanism of Action

The mechanism of action for 6-(Butane-1-sulfonyl)-6-azabicyclo[3.1.0]hexane involves its interaction with molecular targets through its highly strained bicyclic structure. This strain can facilitate binding to enzymes or receptors, potentially inhibiting or modulating their activity. The sulfonyl group can also participate in hydrogen bonding and electrostatic interactions, enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Butane-1-sulfonyl)-6-azabicyclo[3.1.0]hexane is unique due to the presence of both the azabicyclohexane core and the butane-1-sulfonyl group. This combination imparts distinct chemical properties, such as enhanced reactivity and potential bioactivity, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C9H17NO2S

Molecular Weight

203.30 g/mol

IUPAC Name

6-butylsulfonyl-6-azabicyclo[3.1.0]hexane

InChI

InChI=1S/C9H17NO2S/c1-2-3-7-13(11,12)10-8-5-4-6-9(8)10/h8-9H,2-7H2,1H3

InChI Key

XRROKTGNNIVNSM-UHFFFAOYSA-N

Canonical SMILES

CCCCS(=O)(=O)N1C2C1CCC2

Origin of Product

United States

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